

# Spectroscopic Profile of Propane, 2,2-bis(ethylthio)-: A Technical Guide

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## Compound of Interest

Compound Name: Propane, 2,2-bis(ethylthio)-

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound "**Propane, 2,2-bis(ethylthio)-**" (CAS No. 14252-45-0). The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative spectroscopic data for **Propane, 2,2-bis(ethylthio)-**.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.60	Quartet	4H	-S-CH <sub>2</sub> -CH <sub>3</sub>
~1.80	Singlet	6H	C-(CH <sub>3</sub> ) <sub>2</sub>
~1.25	Triplet	6H	-S-CH <sub>2</sub> -CH <sub>3</sub>

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift (ppm)	Assignment
~55	Quaternary Carbon ( $\text{C}-(\text{CH}_3)_2$ )
~28	Methylene Carbon ( $-\text{S}-\text{CH}_2-\text{CH}_3$ )
~25	Methyl Carbon ( $\text{C}-(\text{CH}_3)_2$ )
~14	Methyl Carbon ( $-\text{S}-\text{CH}_2-\text{CH}_3$ )

Note: A reference to a  $^{13}\text{C}$  NMR spectrum on a Bruker HX-90 instrument exists, though specific chemical shifts are not publicly detailed.[\[1\]](#)

**Table 3: Expected IR Absorption Bands**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2960-2850	Strong	C-H (alkane) stretching
1465-1450	Medium	C-H (alkane) bending
1380-1365	Medium	C-H (alkane) bending
~700-600	Weak-Medium	C-S stretching

Note: A vapor phase IR spectrum is noted to be available from John Wiley & Sons, Inc.[\[1\]](#)

**Table 4: Mass Spectrometry (MS) Data**

m/z	Proposed Fragment
164	$[\text{M}]^+$ (Molecular Ion)
103	$[\text{M} - \text{SCH}_2\text{CH}_3]^+$
75	$[\text{S}-\text{CH}_2-\text{CH}_3]^+$
61	$[\text{SCH}_3]^+$
47	$[\text{SCH}_2]^+$
29	$[\text{CH}_2\text{CH}_3]^+$

Note: The top peak in the mass spectrum has been reported at  $m/z$  103.[1]

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a liquid sample such as **Propane, 2,2-bis(ethylthio)-**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of the liquid sample (typically 5-25 mg for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR) is dissolved in a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.[2] A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.[2]
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for the nuclei being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- **Data Acquisition:** The prepared NMR tube is placed into the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For  $^{13}\text{C}$  NMR, a greater number of scans are typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.[3]
- **Data Processing:** The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** For a neat liquid sample, a drop of the compound is placed directly onto the surface of one salt plate (e.g., NaCl or KBr).[4] A second salt plate is then carefully placed on top to create a thin liquid film between the plates.[4]
- **Instrument Setup:** A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.
- **Data Acquisition:** The salt plates containing the sample are placed in the spectrometer's sample holder. A beam of infrared radiation is passed through the sample.[5]

- **Data Processing:** The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

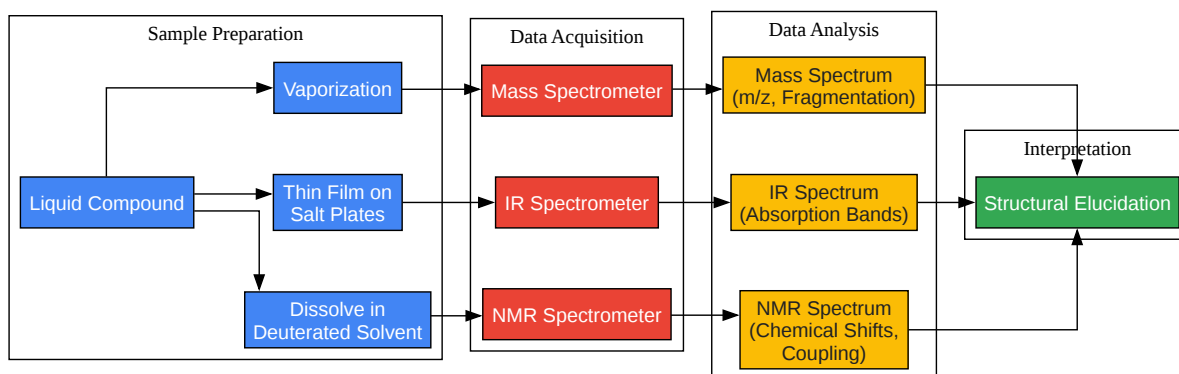
## Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated inlet system or through the effluent of a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI).<sup>[6]</sup> This causes the molecules to lose an electron, forming a positively charged molecular ion ( $[M]^+$ ), and often induces fragmentation.<sup>[6]</sup>
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** A detector records the abundance of ions at each  $m/z$  value, generating a mass spectrum.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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